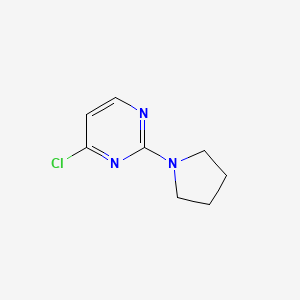

4-クロロ-2-(ピロリジン-1-イル)ピリミジン

概要

説明

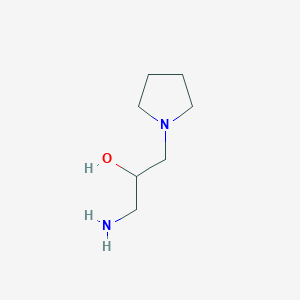

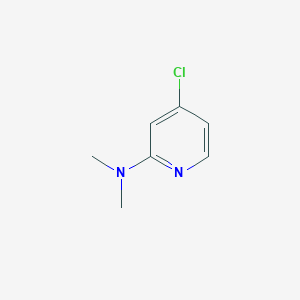

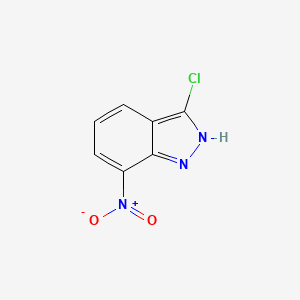

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 33852-01-6 . It has a molecular weight of 183.64 and its IUPAC name is 4-chloro-2-(1-pyrrolidinyl)pyrimidine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves the reaction of (S)-isopropyl 2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyridin-3-yl)acetate with potassium carbonate in acetonitrile at 80℃ for 48 hours .Molecular Structure Analysis

The InChI code for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is 1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . The compound has a molecular formula of C8H10ClN3 .Physical And Chemical Properties Analysis

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 183.64 and a molecular formula of C8H10ClN3 . The compound has a topological polar surface area of 29 Ų and a molar refractivity of 51.68 .科学的研究の応用

創薬

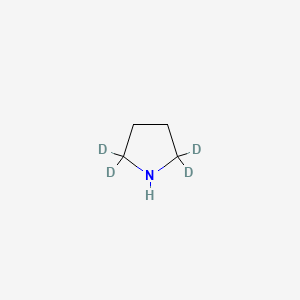

化合物“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”は、5員環の窒素複素環であるピロリジン環を含んでいます . この環は、医薬品化学者によって広く使用されており、ヒト疾患の治療のための化合物を得ています . この飽和された足場への大きな関心は、sp3混成によるファーマコフォア空間を効率的に探索できる可能性、分子の立体化学への貢献、および環の非平面性による3次元(3D)カバレッジの増加によって高められています .

アンドロゲン受容体モジュレーター

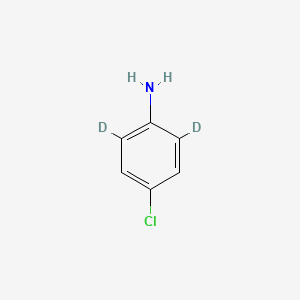

Asanoらは、以前に報告された1-(4-シアノ-1-ナフチル)-2,3-二置換ピロリジン誘導体の構造を最適化することによって、選択的アンドロゲン受容体モジュレーター(SARMs)として4-(ピロリジン-1-イル)ベンゾニトリル誘導体を合成しました . これは、“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”がSARMsの開発に使用される可能性があることを示唆しています。

解毒と異物毒性物質のクリアランス

この化合物は、RORγtに対する効力を研究されましたが、体からの異物毒性物質の解毒とクリアランスに関与するタンパク質をアップレギュレートするプレグナンX受容体(PXR)に対する望ましくない活性を示しました . これは、“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”がこれらの受容体を標的とする薬剤の開発に使用される可能性があることを示唆しています。

結晶構造と分光学的分析

化合物“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”は、結晶構造と分光学的分析に使用される可能性があります . これらの研究は、化合物の特性とその他の分子との相互作用を理解するために不可欠です。

新規化合物の合成

“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”は、新規化合物の合成に使用される可能性があります . たとえば、2-クロロピリミジンは、新規ビス(2-(ピリミジン-2-イル)エトキシ)アルカンの合成に使用されました .

物理化学パラメータの改変

これらの分子へのヘテロ原子フラグメントの導入は、物理化学パラメータを改変し、薬剤候補の最適なADME/Tox結果を得るための有用なツールであることを考えると、ランダムな選択ではありません . これは、“4-クロロ-2-(ピロリジン-1-イル)ピリミジン”が物理化学パラメータが最適化された薬剤の開発に使用される可能性があることを示唆しています。

Safety and Hazards

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

生化学分析

Biochemical Properties

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves the binding of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, affecting their conformation and activity .

Cellular Effects

The effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in a cascade of molecular events that ultimately influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity. These findings highlight the importance of dose optimization in preclinical studies involving 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine .

Metabolic Pathways

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells. Once inside the cells, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in biological systems .

Subcellular Localization

The subcellular localization of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, phosphorylation or acetylation of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440694 | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33852-01-6 | |

| Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)

![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)

![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)